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Compound of Interest

Compound Name: BI-1347

Cat. No.: B15589228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-1347, a potent and selective inhibitor of

Cyclin-Dependent Kinase 8 (CDK8) and its homolog CDK19, with other relevant alternatives.

We present supporting experimental data, detailed methodologies for key in vivo experiments,

and visualizations to elucidate its mechanism of action and target engagement.

BI-1347: In Vivo Target Engagement and Anti-Tumor
Activity
BI-1347 is an orally active and selective dual inhibitor of CDK8 and CDK19 with a reported

IC50 of 1.1 nM for CDK8.[1][2] Its in vivo efficacy is attributed to the modulation of downstream

signaling pathways, leading to anti-tumoral effects. A key pharmacodynamic biomarker for

assessing BI-1347's target engagement in vivo is the phosphorylation of STAT1 at serine 727

(pSTAT1 S727).[3]

Quantitative Data Summary
The following tables summarize the in vivo activity and pharmacokinetic properties of BI-1347
and a comparator compound.

Table 1: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of BI-1347
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Parameter BI-1347 Compound 2 Vehicle Control

Dose and Schedule
10 mg/kg, oral

gavage, once daily
75 mg/kg, single dose -

Tumor Model
EMT6 mammary

carcinoma

C57BL/6 mice (for

PD)

EMT6 mammary

carcinoma

Pharmacodynamic

Marker

Reduced

pSTAT1S727 by

~60% for at least 6h

Significant reduction

in pSTAT1S727 at 6h
-

Anti-Tumor Efficacy
Lower tumor burden

on day 23 and 29
Not Reported

Progressive tumor

growth

Body Weight Effect Minimal Not Reported -

Source: Data compiled from Hofmann, M.H., et al. (2020).[3]

Table 2: Comparative In Vitro and In Vivo Properties of CDK8/19 Inhibitors

Property BI-1347 Compound 2

CDK8 IC50 (nmol/L) 1.4 1.8

Metabolic Stability Higher in vitro and in vivo Lower

Mouse Bioavailability (p.o.) Excellent Reduced

Mouse Clearance (%QH) 14 (i.v.) 10 (i.v.)

Source: Data compiled from Hofmann, M.H., et al. (2020).[3]

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.

In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of BI-1347 in a murine xenograft model.
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Protocol:

Cell Culture: Murine EMT6 mammary carcinoma cells are cultured in appropriate media until

they reach the desired confluence for implantation.

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

Tumor Implantation: 1 x 106 EMT6 cells in 100 µL of sterile PBS are injected subcutaneously

into the flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g.,

100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers

(Volume = 0.5 x length x width²).

Randomization and Treatment: Once tumors reach the desired size, mice are randomized

into treatment and control groups.

Treatment Group: BI-1347 is administered orally via gavage at a dose of 10 mg/kg, once

daily.

Control Group: An equivalent volume of the vehicle solution is administered following the

same schedule.

Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also

measured regularly to assess toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

maximum size or at a specified time point. Tumor tissues can be harvested for further

analysis.

Western Blot for pSTAT1 S727 (Pharmacodynamic
Marker)
Objective: To determine the in vivo target engagement of BI-1347 by measuring the

phosphorylation of its downstream target, STAT1.

Protocol:
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Animal Treatment: C57BL/6 mice are treated with a single oral dose of BI-1347 (e.g., 10

mg/kg) or vehicle.

Tissue/Cell Collection: At various time points post-treatment (e.g., 2, 6, 24 hours), spleens

are harvested, and splenocytes are isolated.

Protein Extraction: Total protein is extracted from the isolated splenocytes using a suitable

lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein

concentration is determined using a standard assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

Proteins are transferred to a PVDF membrane.

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-

STAT1 (Ser727).

The membrane is washed with TBST and then incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Data Analysis: The bands corresponding to pSTAT1 S727 are quantified using densitometry

software. To normalize for protein loading, the membrane is stripped and re-probed with an

antibody for total STAT1 or a housekeeping protein (e.g., β-actin or GAPDH). The ratio of

pSTAT1 to total STAT1 is then calculated.

Visualizations
Signaling Pathway of CDK8/19 Inhibition
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The following diagram illustrates the proposed mechanism of action of BI-1347. CDK8 and

CDK19 are part of the Mediator complex, which regulates transcription by RNA Polymerase II.

Inhibition of CDK8/19 by BI-1347 leads to a decrease in the phosphorylation of STAT1 at S727,

which is associated with its anti-tumor effects.
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Caption: BI-1347 inhibits CDK8/19, leading to reduced STAT1 phosphorylation and anti-tumor

effects.

Experimental Workflow for In Vivo Target Engagement
This diagram outlines the key steps in assessing the in vivo target engagement and efficacy of

a CDK8/19 inhibitor like BI-1347.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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